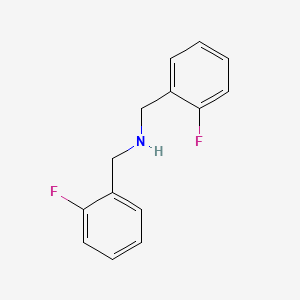

Bis(2-fluorobenzyl)amine

Description

Significance of Amines in Complex Molecular Architectures

Amines are organic compounds that contain a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. This reactivity allows them to participate in a wide range of chemical reactions, forming the backbone of many complex molecules, including pharmaceuticals, agrochemicals, and materials.

The Distinctive Role of Fluorine Substitution in Aromatic Amines

The substitution of hydrogen with fluorine in aromatic amines has a profound impact on their chemical and physical properties. tandfonline.com Fluorine is the most electronegative element, and its presence can:

Alter basicity: The strong electron-withdrawing effect of fluorine can significantly reduce the basicity of the amine. tandfonline.comchinesechemsoc.org

Enhance metabolic stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation. tandfonline.comalfa-chemistry.comnih.gov

Increase lipophilicity: Fluorination can increase a molecule's affinity for lipids, which can improve its ability to cross cell membranes. chinesechemsoc.orgnih.gov

Influence conformation: The introduction of fluorine can lead to specific conformational preferences due to electrostatic interactions. tandfonline.com

These modifications can be strategically employed to fine-tune the properties of a molecule for a specific application.

Contextualizing Bis(2-fluorobenzyl)amine within Fluorinated Amine Research

This compound is a secondary amine that features two 2-fluorobenzyl groups attached to a central nitrogen atom. Its structure is of particular interest to researchers due to the presence of the ortho-fluorine atoms, which can influence the molecule's reactivity and conformational flexibility. The study of this compound contributes to a deeper understanding of the structure-activity relationships in fluorinated amines.

Overview of Research Trajectories for Complex Amine Derivatives

Current research on complex amine derivatives is focused on several key areas:

Development of novel synthetic methods: Chemists are continually seeking more efficient and selective ways to synthesize complex amines. alfa-chemistry.comacs.org This includes the development of new catalysts and reagents for C-N bond formation and fluorination reactions. bioorganica.com.ua

Exploration of new applications: Researchers are investigating the use of complex amines in a wide range of applications, from medicine to materials science. alfa-chemistry.com

Understanding structure-activity relationships: By systematically modifying the structure of amine derivatives and evaluating their properties, researchers can gain a deeper understanding of how structure influences function. frontiersin.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-[(2-fluorophenyl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8,17H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEGSIZNVHCRCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201215638 | |

| Record name | 2-Fluoro-N-[(2-fluorophenyl)methyl]benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823188-83-6 | |

| Record name | 2-Fluoro-N-[(2-fluorophenyl)methyl]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823188-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-N-[(2-fluorophenyl)methyl]benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of Bis 2 Fluorobenzyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the connectivity and environment of individual atoms. For Bis(2-fluorobenzyl)amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its molecular architecture.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the amine proton. The aromatic region (typically δ 7.0-7.5 ppm) displays a complex multiplet pattern due to the presence of the fluorine substituent at the ortho position, which influences the chemical shifts and introduces spin-spin coupling with adjacent protons.

The two equivalent benzylic methylene groups (Ar-CH₂-N) are expected to produce a single signal, a singlet, in the range of δ 3.7-3.9 ppm. This is consistent with data from similar structures like bis(3-fluorobenzyl)amine (δ 3.79 ppm, s, 4H) and bis(4-fluorobenzyl)amine (B169626) (δ 3.75 ppm, s, 4H). rsc.org The amine proton (NH) typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is often observed around δ 1.6-1.8 ppm. rsc.org

The aromatic protons on the 2-fluorobenzyl group will exhibit characteristic splitting patterns. The proton ortho to the fluorine will be a triplet of doublets, the two meta protons will appear as multiplets, and the para proton will be a triplet of doublets. The coupling constants (J-values) between the protons and the fluorine atom (JHF) are crucial for definitive assignment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.40-7.20 | m | 4H | Aromatic H |

| ~7.15-7.00 | m | 4H | Aromatic H |

| ~3.80 | s | 4H | CH₂ |

| ~1.70 | br s | 1H | NH |

Note: Predicted values are based on analysis of related compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Carbon-13 (¹³C) NMR Investigations

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. In this compound, the symmetry of the molecule results in a reduced number of signals. One would expect to see one signal for the benzylic carbons and six signals for the aromatic carbons, in addition to any solvent peaks.

The carbon atom directly bonded to the fluorine (C-F) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-250 Hz. This signal is diagnostic for the C-F bond and is expected around δ 160-163 ppm. rsc.org The other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF, ⁴JCF). The benzylic carbon (CH₂) signal is anticipated around δ 52-53 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~161 (d, ¹JCF ≈ 245 Hz) | Doublet | C-F |

| ~136 (d, ³JCF ≈ 3 Hz) | Doublet | C-CH₂ |

| ~130 (d, ³JCF ≈ 8 Hz) | Doublet | Aromatic CH |

| ~129 (d, ⁴JCF ≈ 4 Hz) | Doublet | Aromatic CH |

| ~124 (d, ²JCF ≈ 15 Hz) | Doublet | Aromatic CH |

| ~115 (d, ²JCF ≈ 21 Hz) | Doublet | Aromatic CH |

| ~52 | Singlet | CH₂ |

Note: Predicted values are based on analysis of related compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Fluorine-19 (¹⁹F) NMR Applications in Structural Characterization

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. mdpi.com For this compound, the ¹⁹F NMR spectrum would show a single resonance, as both fluorine atoms are chemically equivalent. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will be split into a multiplet due to coupling with the ortho, meta, and para protons on the aromatic ring. This technique is particularly useful in confirming the presence and number of unique fluorine environments within a molecule. mdpi.com In related compounds, such as those used in the synthesis of bis(allylic-α-aminophosphonates), a single signal in the ¹⁹F NMR spectrum confirms the equivalence of the fluoro-substituted groups. mdpi.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, allowing for the tracing of the spin system and confirming their relative positions. No correlation would be expected between the benzylic CH₂ protons and the aromatic protons, as they are separated by a quaternary carbon.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would definitively link each aromatic proton signal to its corresponding carbon signal and the benzylic CH₂ proton signal to its carbon signal. This is crucial for assigning the carbons in the complex aromatic region of the ¹³C NMR spectrum.

Correlations from the benzylic CH₂ protons to the aromatic carbons (C-1, C-2, and C-6), confirming the attachment of the methylene group to the ring.

Correlations between aromatic protons and neighboring carbons, further solidifying the assignments made from COSY and HSQC.

Together, these 2D NMR techniques provide an irrefutable map of the molecular structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups.

Key expected absorption bands include:

N-H Stretch: A moderate and sharp absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. chemicalbook.com

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) indicate the stretching of C-H bonds on the aromatic ring. acs.org

Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene (CH₂) groups. acs.org

C=C Aromatic Stretch: One or more bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings. acs.org

C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the 1020-1250 cm⁻¹ range.

C-F Stretch: A strong absorption band in the region of 1000-1400 cm⁻¹, characteristic of the C-F bond stretch, would be a key feature in the spectrum.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| 3300-3500 | N-H Stretch | Secondary Amine | Medium, Sharp |

| 3050-3100 | C-H Stretch | Aromatic | Medium-Weak |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂) | Strong |

| 1450-1600 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1000-1400 | C-F Stretch | Aryl Fluoride (B91410) | Strong |

| 1020-1250 | C-N Stretch | Amine | Medium |

Note: Predicted absorption ranges are based on general FT-IR correlation tables.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides profound insight into the molecular vibrations of this compound, revealing the characteristic frequencies of its constituent chemical bonds and functional groups. While a definitive experimental spectrum for this compound is not widely published, a detailed analysis can be constructed based on the known vibrational modes of its structural components, including the fluorinated aromatic rings, the secondary amine group, and the methylene bridges. Theoretical predictions using Density Functional Theory (DFT) are often employed to complement experimental findings for such molecules. aps.org

The vibrational modes can be assigned to specific molecular motions such as stretching and bending. renishaw.com Key vibrational regions for this compound include:

Aromatic C-H Stretching: Vibrations associated with the C-H bonds on the phenyl rings typically appear in the high-frequency region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The symmetric and asymmetric stretching of the methylene (-CH₂-) groups are expected in the 2850-2960 cm⁻¹ range.

N-H Stretching: The stretching vibration of the secondary amine (N-H) bond is typically observed as a weak to medium band in the 3300-3500 cm⁻¹ region in the Raman spectra of secondary amines. ias.ac.in

Aromatic C=C Stretching: Multiple strong bands between 1400 cm⁻¹ and 1625 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the two phenyl rings. uci.edu A prominent band around 1000 cm⁻¹ corresponding to the aromatic ring's "breathing" mode is also anticipated. renishaw.com

C-N Stretching: The stretching vibrations for the C-N bonds are expected in the 1000-1250 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond gives rise to a strong, characteristic vibration. For fluorinated aromatic compounds, this C-F stretching mode is typically found in the 1100-1350 cm⁻¹ region. umich.eduias.ac.in A characteristic feature of fluoroorganic compounds is often found in the fingerprint spectral area of 500-800 cm⁻¹, which can be attributed to C-F bending and other skeletal vibrations. researchgate.net

An interactive data table summarizing the expected characteristic Raman shifts for this compound is provided below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak-Medium |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1400 - 1625 | Strong |

| C-F Stretch | Aryl-F | 1100 - 1350 | Strong |

| C-N Stretch | Amine | 1000 - 1250 | Medium |

| Aromatic Ring Breathing | Phenyl Ring | ~1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular formula of the compound is C₁₄H₁₃F₂N, which corresponds to a monoisotopic mass of approximately 233.0965 g/mol .

Under electron ionization (EI), secondary amines like this compound undergo characteristic fragmentation patterns. libretexts.org The most prominent fragmentation pathway is the α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. This process results in the formation of a stable, resonance-stabilized cation.

For this compound, the major fragmentation pathways are expected to be:

Molecular Ion (M⁺˙): The appearance of the molecular ion peak at m/z ≈ 233 is expected, and its odd-numbered mass is consistent with the nitrogen rule for compounds containing a single nitrogen atom. libretexts.org

Formation of the Fluorobenzyl Cation: The most significant fragmentation is the loss of a 2-fluorobenzyl radical (•CH₂C₆H₄F) via α-cleavage to form the stable 2-fluorobenzyl cation ([C₇H₆F]⁺) at m/z 109. This fragment is often the base peak in the mass spectra of compounds containing this moiety. mdpi.com

Formation of the [M-H]⁺ Ion: Loss of a hydrogen atom from the amine group can also occur, leading to an ion at m/z 232.

Loss of a Fluorine Atom: Fragmentation involving the loss of a fluorine atom from the molecular ion could result in a peak at m/z 214.

The following interactive table details the predicted key fragments in the mass spectrum of this compound.

| Predicted m/z | Ion Formula | Identity/Origin |

|---|---|---|

| 233 | [C₁₄H₁₃F₂N]⁺˙ | Molecular Ion (M⁺˙) |

| 124 | [C₇H₇FN]⁺˙ | [M - C₇H₆F]⁺˙ (Loss of fluorotropylium radical) |

| 109 | [C₇H₆F]⁺ | [M - •CH₂C₆H₄FN]⁺ (α-cleavage, Fluorobenzyl cation, likely base peak) |

| 108 | [C₇H₅F]⁺˙ | [M - CH₃C₆H₄FN]⁺˙ (Loss of fluorobenzylamine radical) |

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound has not been reported in the reviewed literature, its solid-state characteristics can be reliably inferred from crystallographic data of closely related analogs, such as N¹,N²-bis(2-fluorobenzyl)benzene-1,2-diamine. researchgate.net

The crystal packing of this compound is expected to be dominated by a network of weak intermolecular interactions, which are crucial in defining the supramolecular architecture. The presence of hydrogen bond donors (N-H), acceptors (N, F), and aromatic systems allows for a variety of interactions.

Hydrogen Bonding: The primary interaction governing the crystal packing is likely to be hydrogen bonding. While the N-H group can act as a donor, the electronegative fluorine and nitrogen atoms can act as acceptors. This could lead to the formation of N-H···F or N-H···N hydrogen bonds, linking molecules into chains or more complex networks. researchgate.net Weak C-H···F interactions are also highly probable and play a significant role in stabilizing the crystal lattices of fluorinated organic compounds. acs.org

π-π Stacking: The two fluorophenyl rings are capable of participating in π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules align face-to-face or edge-to-face, are a common feature in the crystal packing of benzylamine (B48309) derivatives. In related structures, centroid-to-plane distances for such interactions are typically in the range of 3.4 to 4.1 Å. researchgate.netnih.gov

The potential intermolecular interactions are summarized in the table below.

| Interaction Type | Donor | Acceptor | Anticipated Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H | F or N | Primary driving force for supramolecular assembly. |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | F or π-system | Stabilizes the packing motif, often forming extended networks. researchgate.netacs.org |

| π-π Stacking | Fluorophenyl Ring | Fluorophenyl Ring | Contributes to the formation of layered structures. researchgate.netnih.gov |

| Van der Waals Forces | All atoms | All atoms | Overall cohesive energy and space-filling. nih.gov |

Conformational analysis involves the study of the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. ic.ac.uk For this compound, the key degrees of freedom are the rotations around the C-N bonds.

The conformation of the molecule in the solid state will be a low-energy state that allows for efficient crystal packing. Based on studies of similar dibenzylamine (B1670424) structures, the two benzyl (B1604629) groups are not expected to be coplanar due to steric hindrance. theses.czcolostate.edu In the crystal structure of the related N¹,N²-bis(2-fluorobenzyl)benzene-1,2-diamine, the benzyl groups adopt a specific, non-symmetrical orientation. researchgate.net The introduction of a substituent on an aromatic ring, such as fluorine, can significantly alter conformational preferences. mdpi.com

The key conformational parameters are the torsion angles defined by the C(ring)-C(methylene)-N-C(methylene) backbone. It is likely that the molecule adopts a conformation where the two fluorobenzyl groups are positioned in an anti or staggered arrangement to minimize steric repulsion. This would result in the molecule possessing, or approaching, C₂ point group symmetry. The fluorophenyl rings themselves are likely to be tilted with respect to the plane containing the C-N-C atoms, as seen in related structures where dihedral angles between aromatic rings and coordination planes can be significant. researchgate.net

Computational Chemistry and Theoretical Investigations of Bis 2 Fluorobenzyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of Bis(2-fluorobenzyl)amine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of the size of this compound. DFT calculations focus on the electron density to derive molecular properties, including optimized geometries, energies, and electronic distribution.

For the related molecule 2-fluorobenzylamine (B1294385), DFT calculations have been performed to explore its potential energy surface and characterize its stable geometries. nih.gov Methods like B3LYP with basis sets such as 6-311++G** are commonly employed for such systems. nih.govresearchgate.net These calculations reveal how the distribution of electrons, influenced by the electronegative fluorine atom and the amine group, dictates the molecule's structure and reactivity. The electron-withdrawing nature of the fluorine atom affects the charge distribution on the aromatic ring and the benzylic carbon, which in turn influences the properties of the amine group. For this compound, DFT would be crucial for understanding the electronic interplay between the two fluorinated rings through the central nitrogen atom.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) provide higher accuracy for energies and interaction forces, particularly for systems where electron correlation is important. nih.govresearchgate.net

In studies of 2-fluorobenzylamine, MP2 calculations with the 6-311++G** basis set were used to refine the geometries and relative energies of conformers initially identified by DFT. nih.gov Such high-level calculations are critical for validating the results from DFT and for providing benchmark data on interaction energies, such as those of weak hydrogen bonds. For this compound, ab initio calculations would be essential for accurately quantifying the subtle intramolecular interactions, including potential N-H···F hydrogen bonds and π-stacking interactions between the aromatic rings.

Conformational Landscape Analysis

The flexibility of this compound arises from the rotation around several single bonds, leading to a complex conformational landscape with multiple energy minima.

The potential energy surface (PES) is a conceptual map of a molecule's energy as a function of its geometry. Exploring the PES is key to identifying all stable conformers (local minima) and the transition states that connect them. For 2-fluorobenzyl-amine, the PES was calculated at the B3LYP/6-311++G** level of theory to understand the flexibility of the aminic side chain. nih.govresearchgate.net

This analysis for 2-fluorobenzylamine revealed four stable conformers. nih.gov Extrapolating to this compound, the PES would be significantly more complex due to the increased number of rotatable bonds (two C-N bonds and two C-C bonds connecting the rings to the amine). A thorough exploration would likely reveal a much larger number of stable conformers, with their relative populations determined by their respective energies.

Intramolecular interactions are the primary forces that stabilize specific conformations of this compound. Computational studies on 2-fluorobenzylamine have identified a key intramolecular hydrogen bond between the fluorine atom and one of the hydrogen atoms of the amine group (N-H···F) in its most stable conformer. nih.govresearchgate.net This interaction plays a crucial role in defining the geometry of the global minimum.

In this compound, similar N-H···F interactions are expected to be a dominant stabilizing factor. The central secondary amine (N-H) group can form a hydrogen bond with one of the ortho-fluorine atoms. Furthermore, the presence of two aromatic rings introduces the possibility of other non-covalent interactions, such as C-H···π interactions and potentially even weak π-π stacking, depending on the relative orientation of the two fluorobenzyl groups. Evidence from crystal structures of related compounds containing 2,6-difluorophenyl groups shows the presence of three-center C-F···H-N intramolecular hydrogen bonds. acs.org

The table below summarizes the key conformers of the related 2-fluorobenzylamine molecule, as identified by computational methods. nih.gov

| Conformer | Relative Energy (kJ/mol) | Key Stabilizing Interaction |

| I (Global Minimum) | 0.0 | Intramolecular N-H···F hydrogen bond |

| II | ~5.0 | Amino group points towards ortho C-H |

This data is for 2-fluorobenzylamine and serves as a model for the types of interactions expected in this compound.

The rotation of the fluorobenzyl groups around the C-N bonds is not free but is hindered by energy barriers. These rotational barriers, or torsional barriers, correspond to the energy required to move from one stable conformer to another through a transition state.

For 2-fluorobenzylamine, a tunneling motion between two equivalent positions of the amino group was characterized, with a calculated energy barrier for the transition state of approximately 8.0 kJ/mol. nih.govresearchgate.net This barrier reflects the energy cost of disrupting the stable conformation. In this compound, the rotational dynamics would be more complex. The rotation of one fluorobenzyl group would be influenced by the position of the other. Calculating the torsional barriers would require mapping the PES along the rotational coordinates and would be essential for understanding the molecule's dynamic behavior and the rates of interconversion between its different conformers at various temperatures. Studies on similar sterically hindered systems have used rotational barriers to establish scales of spatial requirement for different chemical groups. acs.org

Based on the conducted research, there is a significant lack of specific computational and theoretical studies available in the public domain for the chemical compound this compound. The detailed analysis requested in the outline, including mechanistic studies, elucidation of reaction pathways, and advanced theoretical descriptor analysis, does not appear to have been published in peer-reviewed literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to the provided outline without resorting to speculation or including information on unrelated compounds, which would violate the core instructions of the request.

General principles of computational chemistry suggest that such studies would involve density functional theory (DFT) calculations to model the molecule's geometry, electronic structure, and reactivity. Methodologies like Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (AIM), and Non-Covalent Interaction (NCI-RDG) plot analysis are standard tools for investigating intermolecular and intramolecular interactions. However, the specific findings of these analyses for this compound are not available.

For a comprehensive article to be written, primary research would need to be conducted and published on this specific compound. Without such foundational studies, any attempt to generate the requested content would be unsubstantiated.

Amine Group Reactivity

The lone pair of electrons on the nitrogen atom of the secondary amine function is central to its reactivity, imparting nucleophilic and basic character to the molecule.

The secondary amine in this compound serves as a potent nucleophile, capable of participating in a variety of bond-forming reactions. The presence of two electron-withdrawing 2-fluorobenzyl groups slightly diminishes the amine's basicity and nucleophilicity compared to dialkylamines due to the inductive effect of the fluorine atoms. tandfonline.com However, it remains sufficiently reactive to engage with a wide array of electrophiles.

Key transformations involving the amine's nucleophilicity include:

Alkylation: Reaction with alkyl halides or other alkylating agents introduces a third substituent on the nitrogen atom, yielding a tertiary amine. For instance, N-methylation can be achieved under basic conditions (e.g., NaH) with an appropriate methylating agent. nih.gov

Acylation: Treatment with acyl chlorides or anhydrides results in the formation of the corresponding N,N-disubstituted amide. This reaction is typically robust and high-yielding.

Arylation: The amine can undergo coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates to form triarylamines.

Michael Addition: As a soft nucleophile, the amine can add to α,β-unsaturated carbonyl compounds in a conjugate fashion. The rate of this addition can be enhanced by host molecules that polarize the amine, increasing its nucleophilicity. nih.gov

Reaction with Carbonyls: Condensation with aldehydes and ketones can form enamines, which are valuable synthetic intermediates.

The nucleophilic character of the amine is fundamental to its role as a building block in the synthesis of more complex molecules, including those with applications in medicinal chemistry and materials science. nih.gov

The secondary amine functionality is readily derivatized to introduce specific labels or to alter the molecule's physicochemical properties. These reactions are crucial for analytical purposes and for creating new molecular scaffolds. Unlike primary amines, secondary amines like this compound can be selectively derivatized with certain reagents. thermofisher.com

Common derivatization strategies include reactions with fluorogenic reagents, which attach a fluorescent tag to the amine, facilitating its detection in complex mixtures. thermofisher.comnih.gov

Table 1: Selected Derivatization Reactions for Secondary Amines

| Reagent Class | Specific Reagent | Product Type | Notes |

|---|---|---|---|

| Fluorogenic Reagents | Dansyl Chloride | Fluorescent Sulfonamide | Forms highly fluorescent derivatives; widely used in chromatography. thermofisher.com |

| 7-Nitrobenz-2-Oxa-1,3-Diazole (NBD) Chloride/Fluoride (B91410) | Fluorescent NBD Adduct | Reacts with both primary and secondary amines. NBD fluoride is significantly more reactive than NBD chloride. thermofisher.com | |

| Fluorescamine | - | Does not react with secondary amines, allowing for differential analysis. thermofisher.com | |

| Alkylation Reagents | Methyl Iodide / Sodium Hydride | Tertiary Amine | A standard method for N-methylation. nih.gov |

| Acylation Reagents | Acetyl Chloride | Amide | Forms a stable amide derivative. |

These derivatization reactions highlight the versatility of the secondary amine group for chemical modification. nih.gov

Aromatic Ring Reactivity

The two benzene (B151609) rings in this compound are subject to reactions typical of substituted aromatic systems, primarily electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the ortho-fluorine atom and the meta-aminomethyl group.

The reactivity of the phenyl rings towards electrophiles is influenced by two competing factors:

The Fluorine Atom: As a halogen, fluorine is an ortho-, para-directing group due to the ability of its lone pairs to donate electron density and stabilize the arenium ion intermediate (a +M or +R effect). However, owing to its high electronegativity, it is strongly deactivating via the inductive effect (-I effect). tandfonline.comquora.com

The combination of these effects determines the position of substitution. For a given ring, the fluorine is at position 2 and the aminomethyl group is at position 1. The most likely positions for electrophilic attack are C4 (para to the fluorine and meta to the aminomethyl) and C6 (ortho to both the fluorine and the aminomethyl). Steric hindrance from the bulky bis(benzyl)amine moiety may disfavor substitution at the C6 position. Therefore, substitution is strongly favored at the C4 (para) position.

Table 2: Directing Effects in Electrophilic Aromatic Substitution on a 2-Fluorobenzyl Moiety

| Position | Substituent | Directing Effect | Activation/Deactivation | Predicted Outcome |

|---|---|---|---|---|

| C2 | -F | Ortho, Para | Deactivating (-I > +M) | Directs to C4, C6 |

| C1 | -CH₂-NHR | Ortho, Para | Activating | Directs to C3, C5 |

| Combined | - | - | - | Substitution favored at C4 and C6, with C4 often preferred due to reduced steric hindrance. |

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching with an electrophile. uwindsor.ca

Amine groups, including tertiary and benzylamines, are effective DMGs. wikipedia.org In this compound, the secondary amine can coordinate to the lithium base, directing deprotonation to the ortho-position on the phenyl ring, which is the C3 position.

However, the presence of the fluorine atom at the C2 position introduces complexity. While the amine directs to C3, fluorine itself can also influence the site of lithiation. Studies on related fluorinated benzylamines have shown that metallation can be non-selective or that its regioselectivity can be controlled by the choice of metalating agent and reaction conditions. nih.gov For this compound, there is a potential competition between amine-directed lithiation at C3 and fluorine-influenced lithiation. In many cases, the heteroatom of the DMG (in this case, nitrogen) provides stronger coordination to the lithium base, favoring deprotonation at the adjacent ortho position (C3). researchgate.net

Influence of Fluorine on Reactivity and Selectivity

Electronic Effects on the Amine: The strong electron-withdrawing inductive effect (-I) of fluorine reduces the electron density on the nitrogen atom. tandfonline.com This decreases the pKa of the amine, making it less basic than its non-fluorinated counterpart, dibenzylamine (B1670424). The reduced nucleophilicity can affect the rates of reactions such as alkylation and acylation. tandfonline.com

Modulation of Aromatic Reactivity: In electrophilic aromatic substitution, fluorine deactivates the ring towards attack but directs incoming electrophiles to the ortho and para positions. quora.com This deactivation can be beneficial in controlling reactions and preventing over-substitution.

Influence on Metallation: As discussed, fluorine can influence the regioselectivity of ortho-lithiation reactions, potentially competing with or complementing the directing effect of the amine group. nih.govresearchgate.net

Conformational and Stereoelectronic Effects: The C-F bond can participate in hydrogen bonding, which may influence transition state stabilization in certain reactions. nih.govbeilstein-journals.orgnih.gov The presence of fluorine can also alter the conformational preferences of the molecule, which can in turn affect its interaction with reagents or catalysts.

Electronic Effects on Reaction Kinetics and Thermodynamics

The electronic character of this compound is significantly influenced by the two fluorine atoms located on the phenyl rings. Fluorine is the most electronegative element, and its placement at the ortho position exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring and, by extension, on the benzylic carbon and the central nitrogen atom.

This electron-withdrawing nature has profound consequences for the kinetics and thermodynamics of reactions involving the amine group. The primary electronic effects are:

Reduced Basicity and Nucleophilicity: The inductive pull of the ortho-fluoro substituents decreases the electron density on the nitrogen atom. This reduction in electron availability makes the lone pair less available for donation to a proton (basicity) or an electrophilic center (nucleophilicity). Consequently, this compound is expected to be a weaker base compared to its non-fluorinated analog, Dibenzylamine. This decreased basicity affects the equilibrium position of acid-base reactions and the compound's protonation state in solution. While specific pKa values for this compound are not readily available in the literature, the trend can be inferred from related compounds. The introduction of an electron-withdrawing fluorine atom generally lowers the pKa value of amines.

Impact on Reaction Kinetics: The diminished nucleophilicity of the nitrogen atom directly impacts the kinetics of reactions where the amine acts as a nucleophile, such as in alkylation, acylation, or Michael addition reactions. The rate of these reactions is expected to be slower compared to those with Dibenzylamine. For instance, in acylation reactions, the attack of the amine on a carbonyl carbon would have a higher activation energy. Studies on related fluorinated amines have shown that their lower nucleophilicity can necessitate harsher reaction conditions or more potent electrophiles to achieve desired transformations. researchgate.net

Thermodynamic Stability of Reaction Products: The electron-withdrawing fluorine atoms tend to destabilize positively charged species, such as the ammonium (B1175870) cation formed upon protonation or the transition states of many reactions. scispace.com In reactions involving the formation of carbamates with carbon dioxide, for example, electron-withdrawing groups are known to destabilize the resulting products, shifting the reaction equilibrium. scispace.com Conversely, the thermodynamics of reactions where the amine attacks an electron-deficient center can still be favorable. For example, the reaction of amines with highly reactive electrophiles like 2,4-dinitrofluorobenzene is thermodynamically very favorable, even with less nucleophilic amines. mdpi.com

The following table illustrates the expected impact of ortho-fluoro substitution on the electronic properties and reactivity of the amine.

| Property | Expected Effect for this compound | Rationale |

| pKa | Lower than Dibenzylamine | Strong -I effect of two ortho-fluorine atoms reduces electron density on nitrogen. |

| Nucleophilicity | Lower than Dibenzylamine | Reduced electron density on nitrogen makes the lone pair less available for attack. researchgate.net |

| Reaction Rate (as Nucleophile) | Slower than Dibenzylamine | Higher activation energy for nucleophilic attack due to lower nucleophilicity. bohrium.com |

| Thermodynamics of Protonation | Less favorable (destabilized conjugate acid) | Inductive effect destabilizes the positive charge on the resulting ammonium ion. scispace.com |

Steric Effects on Reaction Stereochemistry

The steric environment around the nitrogen atom in this compound is considerable. The two bulky benzyl (B1604629) groups impose significant steric hindrance, which is further amplified by the presence of the fluorine atoms at the ortho positions. This steric crowding plays a critical role in controlling the stereochemistry of reactions by dictating the trajectory of incoming reagents.

Control of Approach to the Nitrogen Center: The two 2-fluorobenzyl groups create a sterically hindered pocket around the nitrogen atom. This can influence the feasibility and outcome of reactions with bulky electrophiles. Reagents will preferentially approach the nitrogen from the least hindered direction, which can lead to stereoselectivity if new chiral centers are formed. While specific studies on this compound are limited, research on related, sterically demanding structures provides insight. For instance, in bicyclic systems containing ortho-substituted phenyl groups, the orientation of the rings is fixed to minimize steric clash, thereby directing reactions to a specific face of the molecule. nih.gov

Influence on Conformational Equilibrium: The steric repulsion between the two 2-fluorobenzyl groups will influence the molecule's preferred conformation. The rotational freedom around the C-N bonds will be restricted, favoring conformations that minimize the interaction between the two bulky, fluorine-bearing rings. This conformational preference can be transmitted to the transition state of a reaction, influencing its stereochemical outcome. In reactions involving the formation of a new stereocenter at the nitrogen (e.g., in quarternization reactions) or at an adjacent carbon, the pre-existing conformational bias can lead to a diastereoselective or enantioselective outcome.

Stereoselectivity in Addition Reactions: In reactions where this compound is used to form a derivative that subsequently undergoes a stereoselective reaction, the steric bulk of the bis(2-fluorobenzyl)amino group can act as a powerful stereodirecting auxiliary. For example, if the compound were converted into an enamine, the steric hindrance would shield one face of the double bond, forcing electrophilic attack to occur from the opposite, less hindered face. This principle is widely used in asymmetric synthesis. The combination of steric and electronic effects of substituents is known to alter reaction specificity and cleavage patterns in complex molecules. nih.gov

The table below summarizes the anticipated steric influences on the reactivity of this compound.

| Reaction Type | Expected Stereochemical Influence | Rationale |

| N-Alkylation with a Chiral Electrophile | Diastereoselectivity | The two bulky 2-fluorobenzyl groups will create a chiral environment around the nitrogen, favoring reaction with one enantiomer of the electrophile over the other or leading to a preferred diastereomeric product. nih.gov |

| Formation of a Prochiral Enamine | Facial Selectivity in subsequent reactions | The voluminous bis(2-fluorobenzyl)amino group would sterically block one face of the enamine, directing electrophilic attack to the opposite face. |

| Reaction with Bulky Reagents | Reduced Reaction Rate / No Reaction | Severe steric hindrance may prevent bulky reagents from accessing the nitrogen atom, significantly slowing or inhibiting the reaction. nih.gov |

| Conformational Control | Favored rotamers influencing reactivity | Steric clash between the ortho-fluorobenzyl groups restricts bond rotation, leading to a preferred ground-state conformation that can dictate the stereochemical pathway of a reaction. nih.gov |

Conclusion

Bis(2-fluorobenzyl)amine is a fascinating molecule that embodies the growing importance of fluorinated compounds in organic chemistry. Its synthesis, properties, and reactivity provide a valuable case study for understanding the impact of fluorine substitution on the behavior of amines. As research in this area continues, it is likely that new applications for this and related compounds will emerge, further solidifying the role of fluorinated amines in the development of advanced materials and therapeutics.

Applications of Bis 2 Fluorobenzyl Amine As a Building Block and Synthetic Intermediate

Role in the Synthesis of Heterocyclic Scaffolds

Bis(2-fluorobenzyl)amine can be a precursor for the synthesis of various nitrogen-containing heterocyclic scaffolds, which are core structures in many pharmaceutically active compounds. The reactivity of the secondary amine and the potential for activation of the benzyl (B1604629) C-H bonds or displacement of the fluorine atoms provide pathways to a range of cyclic structures.

While direct examples of the cyclization of this compound are not extensively documented, the synthesis of fluorinated nitrogen heterocycles is a significant area of research. ekb.eg General strategies often involve the use of fluorinated starting materials to construct complex heterocyclic systems. For instance, fluorinated benzylamines can be utilized in condensation reactions with other bifunctional molecules to form heterocycles. One related example is the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b] ekb.egresearchgate.netunibo.itthiadiazole, which demonstrates the incorporation of a fluorobenzyl moiety into a fused heterocyclic system. researchgate.net Such methodologies suggest that this compound could undergo similar transformations, potentially leading to bis-heterocyclic structures or more complex fused systems. The synthesis of dihydroquinazolines from 2-aminobenzylamine derivatives further illustrates the utility of benzylamine (B48309) scaffolds in constructing fused nitrogen heterocycles. beilstein-journals.org

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Benzylamine Derivatives

| Starting Material | Reagents | Resulting Heterocycle |

| 2-Aminobenzylamine | Haloaromatics, Acylating agents | Dihydroquinazolines beilstein-journals.org |

| 2-(4-Fluorobenzyl)amine precursor | Various | Imidazo[2,1-b] ekb.egresearchgate.netunibo.itthiadiazole researchgate.net |

Precursor for Advanced Organic Materials and Polymers

The incorporation of fluorine into polymers can significantly enhance their properties, including thermal stability, chemical resistance, and specific electronic characteristics. While the direct polymerization of this compound is not widely reported, its structure suggests potential as a monomer or a precursor to monomers for advanced organic materials.

Fluorinated polyamides, for example, are a class of high-performance polymers. These are often synthesized from fluorinated diamines or diacids. researchgate.net this compound, after suitable functionalization to introduce polymerizable groups, could serve as a precursor to such fluorinated diamine monomers. The presence of the fluorine atoms would be expected to impart desirable properties to the resulting polymer. Additionally, the synthesis of thermoresponsive poly(N,N-disubstituted acrylamide)s highlights the use of secondary amines in creating functional polymers. mdpi.com

Development of Ligands for Coordination Chemistry

The nitrogen atom in this compound can act as a donor to coordinate with metal ions, making it a potential ligand in coordination chemistry. The steric and electronic properties of the ligand can be tuned by the fluorobenzyl groups, which can influence the geometry and reactivity of the resulting metal complexes.

While specific studies on the coordination complexes of this compound are limited, the broader field of metal complexes with fluorinated ligands is well-established. researchgate.net For example, metal(II) 2-fluorobenzoate (B1215865) complexes have been studied for their structural diversity and potential applications in materials science. researchgate.net Heterocyclic Schiff base ligands derived from heterocyclic amines are also known to form stable complexes with transition metals, exhibiting a range of biological activities. nih.gov This suggests that ligands derived from this compound could form stable complexes with various metals, potentially leading to new catalysts or materials with interesting magnetic or electronic properties.

Utilization in the Construction of Diverse Organic Molecules

This compound serves as a valuable starting material for the synthesis of a wide array of more complex organic molecules, including chiral amines and other substituted benzyl amine analogues.

Chiral amines are crucial components in many pharmaceuticals and are important as catalysts and resolving agents in asymmetric synthesis. unibo.itnih.gov While this compound itself is achiral, it can be used as a scaffold to synthesize chiral amine derivatives. General methods for obtaining chiral amines include the resolution of racemic mixtures and asymmetric synthesis.

One potential route to chiral derivatives from this compound could involve the introduction of a chiral auxiliary, followed by separation of diastereomers and subsequent removal of the auxiliary. Another approach is through asymmetric catalysis, where a prochiral derivative of this compound could be transformed into a single enantiomer using a chiral catalyst. The synthesis of α-chiral amines through the copper-catalyzed addition of dialkylzinc to N-phosphinoylimines is an example of a powerful asymmetric method. nih.gov Furthermore, the synthesis of β-fluoroaryl-β-amino acids has been achieved through the conjugate addition of a chiral lithium amide to β-fluoroaryl-α,β-unsaturated esters, demonstrating a strategy for creating chiral amines with fluorine substitution. researchgate.net

The reactivity of the N-H bond in this compound allows for its elaboration into more complex benzyl amine analogues. These transformations can introduce new functional groups and structural motifs, leading to molecules with diverse properties and applications.

A pertinent example is the synthesis of positional isomers of 2-(2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25H-NBF), which are N-benzyl derived phenethylamines. nih.gov This work demonstrates the use of a 2-fluorobenzylamine (B1294385) moiety in the construction of neurologically active compounds. Similarly, the solid-phase synthesis of selectively mono-fluorobenzoylated polyamines highlights the utility of fluorobenzyl groups in creating complex structures with potential applications in medical imaging. nih.gov These examples underscore the potential of this compound as a starting point for the synthesis of a wide range of complex and functionally diverse benzyl amine analogues.

Future Research Directions and Unexplored Avenues for Bis 2 Fluorobenzyl Amine

The strategic placement of fluorine atoms in organic molecules can profoundly influence their chemical and physical properties, making fluorinated compounds highly valuable in pharmaceuticals, materials science, and catalysis. Bis(2-fluorobenzyl)amine, with its distinct structural features, represents a promising but underexplored scaffold. This article outlines key future research directions that could unlock its full potential, focusing on synthetic methodologies, catalytic applications, materials science, molecular dynamics, and advanced manufacturing platforms.

Q & A

Q. What are the recommended synthetic routes for Bis(2-fluorobenzyl)amine, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution between 2-fluorobenzyl halides and ammonia or primary amines. For example, reacting 2-fluorobenzyl chloride with excess ammonia in a polar aprotic solvent (e.g., dichloromethane) under reflux with a base (e.g., potassium carbonate) can yield the target compound. Optimization involves adjusting stoichiometry, solvent choice (e.g., toluene for higher boiling points), and reaction time to maximize yield and purity. Purification typically employs recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the structure. For instance, the H-NMR spectrum of related fluorobenzylamine derivatives shows distinct signals for aromatic protons (δ 7.10–7.45 ppm) and methylene groups (δ 4.60 ppm) adjacent to the amine .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for crystal structure determination. These tools enable refinement of bond lengths, angles, and torsional parameters, even for fluorine-substituted aromatic systems. Challenges include handling twinned crystals or low-resolution data, which require iterative refinement cycles .

Q. What common chemical reactions does this compound undergo, and what are the key reagents?

- Oxidation : Reacts with potassium permanganate (KMnO) in acidic conditions to form imines or nitriles.

- Reduction : Lithium aluminum hydride (LiAlH) can reduce the amine to secondary derivatives.

- Substitution : The fluorine atom undergoes nucleophilic aromatic substitution with strong bases (e.g., sodium methoxide) under controlled conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from variations in substituent positioning (e.g., ortho vs. para fluorine), solvent effects, or assay protocols. To address this:

- Perform comparative studies using standardized biological assays (e.g., cytotoxicity tests against tumor cell lines).

- Use computational tools (e.g., molecular docking) to predict binding affinities to target proteins, correlating results with experimental IC values.

- Analyze substituent electronic effects via Hammett plots to quantify structure-activity relationships .

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with high enantiomeric purity?

- Chiral Catalysts : Use palladium complexes with chiral ligands (e.g., BINAP) for asymmetric synthesis.

- Temperature Control : Low temperatures (−20°C to 0°C) minimize racemization during nucleophilic substitution.

- Chromatographic Resolution : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) enable separation of enantiomers post-synthesis .

Q. What challenges arise in crystallographic refinement of this compound complexes, and how are they addressed?

Fluorine atoms introduce disorder due to their high electronegativity and small atomic radius. Mitigation strategies include:

- Using high-resolution synchrotron data (≤0.8 Å) to resolve positional ambiguities.

- Applying restraints to fluorine thermal parameters during SHELXL refinement.

- Validating hydrogen-bonding networks with PLATON to ensure structural consistency .

Q. How can mechanistic studies elucidate the role of this compound in catalytic systems?

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Spectroscopic Trapping : Use in-situ IR or EPR to detect transient intermediates (e.g., radical species) during oxidation reactions.

- DFT Calculations : Model transition states to predict regioselectivity in substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.